molecular formula C10H11N3O3S B5677505 methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate

methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate

Cat. No.: B5677505
M. Wt: 253.28 g/mol
InChI Key: DGFWWFXFIZOMRX-UHFFFAOYSA-N
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Description

Methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate is a triazole-furan hybrid compound characterized by:

  • Core structure: A 4H-1,2,4-triazole ring substituted at position 3 with a thioether-linked methyl group.
  • Substituents: A 5-methyl group on the triazole ring. A furan-2-carboxylate ester (methyl ester) attached via a methylene-thio bridge. This structure combines the electron-rich furan ring with the heterocyclic versatility of 1,2,4-triazole, making it a candidate for diverse biological and material applications.

Properties

IUPAC Name

methyl 5-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-6-11-10(13-12-6)17-5-7-3-4-8(16-7)9(14)15-2/h3-4H,5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFWWFXFIZOMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by data tables and relevant research findings.

The compound belongs to the class of triazole derivatives, which are recognized for their broad spectrum of biological activities including antifungal, antibacterial, antiviral, and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

2. Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with appropriate furoate derivatives. The reaction conditions often include the use of solvents such as ethanol or DMF and catalysts like triethylamine to facilitate the formation of the desired product.

3.1 Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 μg/mL
This compoundCandida albicans1.0 μg/mL

These results indicate that the compound possesses notable antibacterial and antifungal activities comparable to established antibiotics .

3.2 Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH and ABTS assays. The compound demonstrated an IC50 value of 0.397 μM in the ABTS assay, indicating strong radical scavenging activity .

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example:

  • Thymidine Kinase Inhibition : Docking studies suggest that this compound binds effectively to thymidine kinase with a binding energy of -7.292 kcal/mol . This interaction may disrupt nucleotide synthesis in pathogens.

Case Study 1: Antibacterial Efficacy

A study compared the antibacterial effectiveness of this compound against various strains of bacteria. Results indicated that it outperformed traditional antibiotics in certain strains.

Case Study 2: Antioxidant Properties

In vitro experiments demonstrated that the compound significantly reduced oxidative stress markers in cell lines exposed to free radicals.

6. Conclusion

This compound exhibits promising biological activities including antimicrobial and antioxidant effects. Its potential as a therapeutic agent warrants further investigation into its mechanisms and applications in drug development.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate is primarily recognized for its potential as a therapeutic agent. The triazole moiety in its structure is known for a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial activity. For instance, compounds containing the 1,2,4-triazole scaffold have been shown to inhibit various strains of bacteria and fungi. A study highlighted the synthesis of novel triazole derivatives that displayed potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .

Anticancer Potential

The compound's anticancer properties have been explored through various studies. Triazole derivatives have been identified as potential inhibitors of aromatase enzymes, which are crucial in estrogen biosynthesis and are often overexpressed in breast cancer . Additionally, some studies have reported that triazole-based compounds can induce apoptosis in cancer cells through different mechanisms .

Agricultural Applications

The agricultural sector has also seen the incorporation of this compound as a fungicide and herbicide.

Fungicidal Properties

Triazole compounds are widely used in agriculture for their fungicidal properties. They inhibit the synthesis of ergosterol in fungal cell membranes, effectively controlling fungal pathogens in crops. The application of such compounds can lead to improved crop yields and reduced losses due to fungal infections .

Herbicidal Activity

In addition to fungicidal effects, certain triazole derivatives have shown herbicidal activity against a variety of weeds. This property is beneficial for enhancing crop production while minimizing competition from unwanted plants .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science.

Nonlinear Optical Materials

Recent studies have investigated the nonlinear optical properties of triazole derivatives for potential use in photonic devices. The incorporation of triazole units into polymer matrices has been shown to enhance their optical nonlinearities, making them suitable for applications in telecommunications and imaging technologies .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AntimicrobialPMC9786072Significant antibacterial activity against S. aureus
AnticancerPMC7807778Induction of apoptosis in cancer cells
Agricultural FungicideMDPI (2023)Effective control of fungal pathogens
Nonlinear OpticsMDPI (2024)Enhanced optical nonlinearities in polymer matrices

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound ID & Source Core Structure Substituents/R-Groups Melting Point (°C) Notable Features
Target Compound 4H-1,2,4-Triazole + Furan-2-carboxylate - 5-Methyl on triazole
- Thioether-linked methyl-furan-2-carboxylate (methyl ester)
Not reported Combines triazole’s hydrogen-bonding capacity with furan’s π-electron system.
6l 4H-1,2,4-Triazole - 4-Methoxyphenyl
- Thioether-linked 5-(trifluoromethyl)furan
125–128 Trifluoromethyl enhances lipophilicity; higher yield (93%) via optimized synthesis.
5m 4H-1,2,4-Triazole - 4-Phenyl
- Thioether-linked butyl group
147–149 Butyl chain increases hydrophobicity; moderate antibacterial activity.
5q 4H-1,2,4-Triazole - 4-Phenyl
- Thioether-linked 3-fluorobenzyl
146–148 Fluorine substituent improves metabolic stability and membrane permeability.
6r 4H-1,2,4-Triazole - 4-(4-Chlorophenyl)
- Benzothiazole-thioether
176–177 Chlorine and benzothiazole enhance steric bulk and π-stacking potential.
Piperazinium derivative 4H-1,2,4-Triazole + Piperazinium acetate - Thioether-linked furan-2-yl
- Piperazinium counterion
Not reported Ionic nature improves aqueous solubility; studied for acute toxicity profiles.

Key Comparative Insights

Electronic and Steric Effects
  • Triazole Substitution: The 5-methyl group on the target compound’s triazole (vs. Electron-withdrawing groups (e.g., trifluoromethyl in 6l) increase stability but may reduce nucleophilicity compared to the target’s methyl-furan ester .
  • Thioether-Linked Groups :

    • The methyl-furan ester in the target compound offers a balance of polarity (from the ester) and aromaticity (from furan), contrasting with hydrophobic chains (e.g., butyl in 5m) or charged moieties (e.g., piperazinium in ).
    • Fluorinated analogs (e.g., 5q) exhibit enhanced bioavailability due to fluorine’s electronegativity and metabolic resistance .
Physicochemical Properties
  • Melting Points :
    • The target compound’s melting point is expected to fall between 125–177°C, similar to analogs with aromatic substituents (e.g., 5m: 147–149°C; 6r: 176–177°C). Ester groups may lower melting points compared to ionic derivatives (e.g., ).
  • Solubility :
    • The methyl ester in the target compound likely confers moderate lipophilicity (logP ~2–3), contrasting with the hydrophilic piperazinium salt or polar sodium carboxylates (e.g., URAT1 inhibitors in ).

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